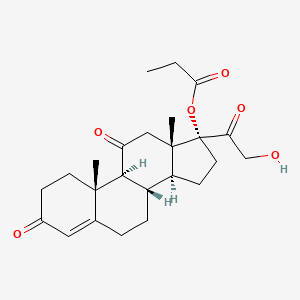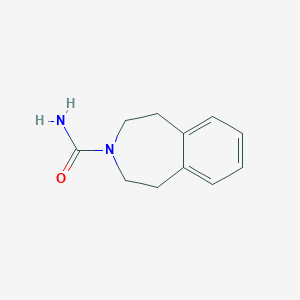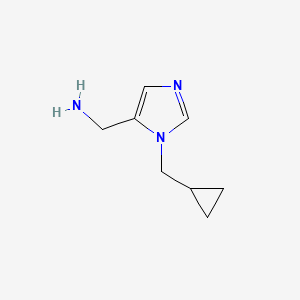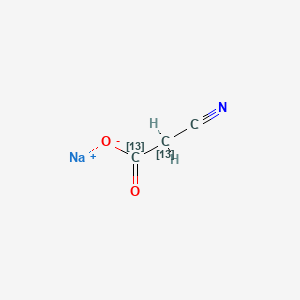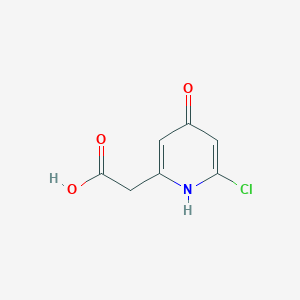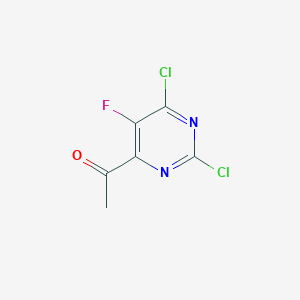![molecular formula C34H35N5O6 B13439816 N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13439816.png)
N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a modified oxolane ring. Its chemical properties make it valuable in medicinal chemistry and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves multiple steps. The process typically starts with the preparation of the oxolane ring, followed by the introduction of the purine base. The final step involves the attachment of the 2-methylpropanamide group. Common reagents used in these reactions include various protecting groups, catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs automated synthesis techniques to ensure consistency and scalability. The use of high-throughput reactors and continuous flow systems allows for efficient production while maintaining stringent quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the purine base or the oxolane ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to optimize reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it a valuable tool for probing biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It is investigated for its antiviral and anticancer properties, with ongoing research exploring its efficacy and safety.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as antiviral or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[9-[(2R,3R,4R,5R)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-[[(tert-butyldimethylsilyl)oxy]-4-hydroxytetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide
- N-[9-[(2R,3R,4R,5R)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-[2-methoxyethoxy]tetrahydrofuran-2-yl]-9H-purin-6-yl]benzamide
- N-[9-[(2R,3R,4R,5R)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxytetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide
Uniqueness
N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide stands out due to its specific structural features, such as the combination of a purine base with a modified oxolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C34H35N5O6 |
|---|---|
Poids moléculaire |
609.7 g/mol |
Nom IUPAC |
N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C34H35N5O6/c1-21(2)31(41)37-33-36-30-29(32(42)38-33)35-20-39(30)28-18-26(40)27(45-28)19-44-34(22-10-6-4-7-11-22,23-12-8-5-9-13-23)24-14-16-25(43-3)17-15-24/h4-17,20-21,26-28,40H,18-19H2,1-3H3,(H2,36,37,38,41,42)/t26-,27-,28-/m1/s1 |
Clé InChI |
FQTPONUNZDHSNX-JCYYIGJDSA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)O |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienyl](4-chlorophenyl)methanone](/img/structure/B13439735.png)

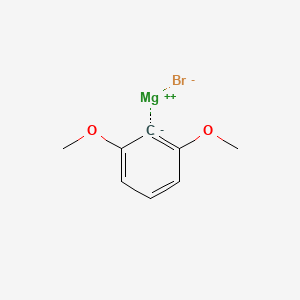
![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)

![1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one](/img/structure/B13439758.png)
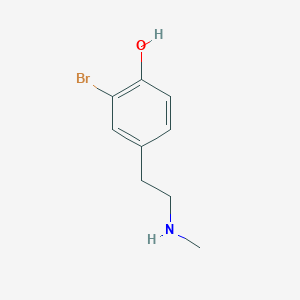
![1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13439781.png)
